3-(2-硝基苯基)戊二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

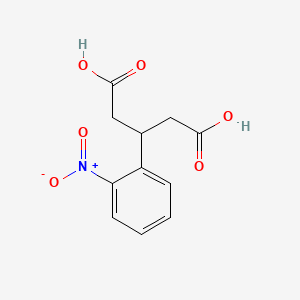

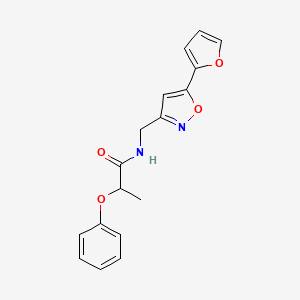

3-(2-Nitrophenyl)pentanedioic acid is a chemical compound with the linear formula C11H11NO6 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular structure of 3-(2-Nitrophenyl)pentanedioic acid consists of a benzene ring with a carbon bearing a nitro group . The linear formula of this compound is C11H11NO6 .科学研究应用

对映异构特异性合成应用

3-(2-硝基苯基)戊二酸及其衍生物在各种化合物的对映异构特异性合成中具有应用。例如,3-羟基-2-甲基戊酸的立体异构体,从 3-(2-硝基苯基)戊二酸结构修饰而来,已被合成用于研究聚酮化合物合酶 (PKS) 结构域的底物选择性 (Harris 等人,1998 年)。

螯合剂合成

3-(2-硝基苯基)戊二酸的一种变体,特别是 3-(羧甲基)-3-氮戊二酸,已被用于合成芳基异硫氰酸酯衍生物,以潜在用作蛋白质标记螯合剂 (Kline 等人,1991 年)。

配体合成和络合物形成

该化合物已被用于合成用于金属络合物形成的新型配体。一个例子是 3-(2-羟基-4-硝基苯肼基)戊烷-2,4-二酮中硝基的由对位到间位的转变,该化合物作为多齿配体用于合成各种金属络合物 (Kopylovich 等人,2011 年)。

催化和有机合成

3-(2-硝基苯基)戊二酸衍生物也已在催化和有机合成中得到应用。例如,某些衍生物已被用作有机催化剂,用于诸如 1,3-二羰基化合物的柯尼亚-烯环碳化反应 (Yang 等人,2012 年)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)pentanedioic acid may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It has been synthesized as a bioreductive prodrug of paclitaxel, known as nppa-ptx . As a prodrug, it is metabolized in the body to release the active drug, paclitaxel, which is known for its potent anti-tumor activity. The transformation of NPPA-PTX into active paclitaxel occurs in tumor tissues .

Biochemical Pathways

Considering its transformation into paclitaxel, it likely impacts the same pathways as paclitaxel, which primarily disrupts microtubule function, inhibiting cell division and promoting apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound can form nanoparticles, which may enhance its stability and bioavailability .

Result of Action

The primary result of the action of 3-(2-Nitrophenyl)pentanedioic acid, through its transformation into paclitaxel, is the inhibition of tumor growth. The compound has demonstrated anti-tumor activity both in vitro and in vivo . It is suggested that the dissociated paclitaxel, which is converted from NPPA-PTX in tumor tissues, plays a key role in producing this anti-tumor activity .

属性

IUPAC Name |

3-(2-nitrophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-10(14)5-7(6-11(15)16)8-3-1-2-4-9(8)12(17)18/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCQXWFNCDXRJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)

![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)

![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)